REACTION_CXSMILES
|
[C:1]([NH2:9])(=[O:8])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[H-].[Na+].[CH2:12]1COCC1>>[CH3:12][C:3]1[CH:4]=[CH:5][CH:6]=[CH:7][C:2]=1[C:1]([NH2:9])=[O:8] |f:1.2|
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
60 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
partition between Et2O (250 mL) and H2O (500 mL)
|
Type
|
EXTRACTION
|
Details
|
Extract the aqueous layer with Et2O (500 mL)
|
Type
|
WASH
|
Details
|
wash the combined organic layers with brine (250 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dry with MgSO4
|
Type
|
CONCENTRATION
|
Details
|
concentrate
|
Name
|
|
Type
|
product
|
Smiles
|
CC1=C(C(=O)N)C=CC=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 21 mmol | |
AMOUNT: MASS | 9.9 g | |
YIELD: PERCENTYIELD | 91% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |